molecular formula C20H24N2 B274407 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

Numéro de catalogue B274407
Poids moléculaire: 292.4 g/mol
Clé InChI: QDOXHTUVVNVSEI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine, also known as Bicuculline, is a competitive antagonist of the GABAA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of GABAA receptors.

Mécanisme D'action

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine binds to the GABAA receptor site and prevents the binding of GABA. This results in the inhibition of chloride ion influx into the neuron, which leads to the depolarization of the neuron and increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, leading to seizures and convulsions. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is a useful tool for studying the mechanisms of action of GABAA receptors. It allows researchers to selectively inhibit the receptor and study the resulting effects on neuronal activity and behavior. However, it is important to note that this compound has limitations in terms of its specificity and selectivity. It can also have toxic effects at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are a number of future directions for the use of 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine in scientific research. One area of interest is the study of the effects of GABAA receptor inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and selective GABAA receptor antagonists for use in research and potential therapeutic applications. Additionally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms of action of GABAA receptors and their role in neurological disorders.

Applications De Recherche Scientifique

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is commonly used in scientific research to study the mechanisms of action of GABAA receptors. It is a competitive antagonist that binds to the receptor site and prevents the binding of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This allows researchers to study the effects of inhibiting GABAA receptors on neuronal activity and behavior.

Propriétés

Formule moléculaire

C20H24N2

Poids moléculaire

292.4 g/mol

Nom IUPAC

N-[(4-phenylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C20H24N2/c1-2-4-17(5-3-1)18-8-6-16(7-9-18)14-21-20-15-22-12-10-19(20)11-13-22/h1-9,19-21H,10-15H2

Clé InChI

QDOXHTUVVNVSEI-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

SMILES canonique

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

Origine du produit

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (260 mg) was added to a stirred solution of 3-[(biphenyl-4-ylmethylene)amino]quinuclidine (990 mg) in methanol (50 ml) and the reaction mixture stirred for 2 hours. The methanol was evaporated and the residue dissolved in 1M hydrochloric acid (12 ml). The aqueous solution was washed with diethyl ether (3×25 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH 14. The mixture was extracted with diethyl ether, the ether separated, dried (Na2SO4) and evaporated. An excess of saturated ethereal hydrogen chloride was added to precipitate a solid which was crystallised from methanol/ethyl acetate to give 3-[(biphenyl-4-ylmethyl)amino]quinuclidine (820 mg) as a colourless solid, m.p. 180°-181° C., microanalysis, found: C, 62.8; H, 7.3; N, 7.4%; C20H24N2 2HCl.H2O requires: C, 62.7; H, 7.3; N, 7.3%; NMR: ([CD3 ]2SO): 1.7-2.0(3H, m), 2.2-2.4(1H, m), 2.6(1H, s), 3.1-3.8(8H, m) 4.2(2H, s), 7.3-7.5(3H, m) and 7.6-7.8(6H, m); m/z 293 (M+H).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
3-[(biphenyl-4-ylmethylene)amino]quinuclidine
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.